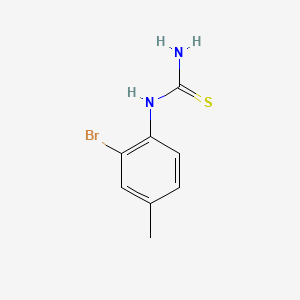

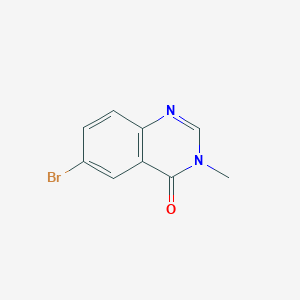

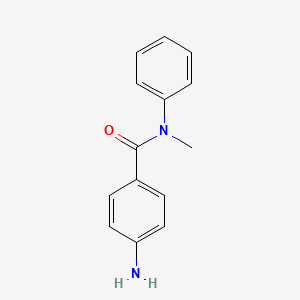

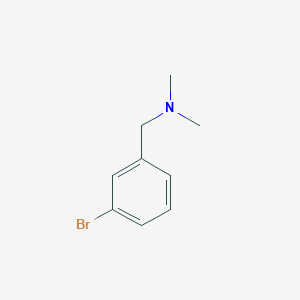

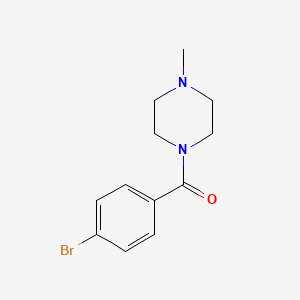

1-(4-Bromobenzoyl)-4-methylpiperazine

Übersicht

Beschreibung

The compound 1-(4-Bromobenzoyl)-4-methylpiperazine is a derivative of benzylpiperazine, which is a chemical structure of interest due to its potential pharmacological properties. The related compounds have been studied for their potential as designer drugs and for their interesting chemical and physical properties. The compound is closely related to the designer drug 4-bromo-2,5-dimethoxybenzylpiperazine, which was seized in Germany and analyzed using various spectroscopic techniques .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination and amination. For instance, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid through bromination and subsequent amination without separation . The optimization of reaction conditions such as the choice of bromine agent, initiator, material ratio, temperature, and time is crucial for achieving high yields. The structure of the synthesized compounds is typically confirmed using melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, NMR, and density functional theory (DFT) studies. For example, the crystal structure of a complex formed by 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid was determined, revealing hydrogen bonds and van der Waals interactions that contribute to the stability of the structure . Similarly, the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized by single-crystal X-ray analysis, showing hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include the formation of hydrogen-bonded complexes and salts with aromatic carboxylic acids. These interactions are key to directing the assembly of the compounds into three-dimensional structures . The mesogenic behaviors of complexes formed by 1,4-di-4-pyridylpiperazine with p-alkoxybenzoic acids were investigated, indicating the potential for forming liquid crystalline phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the presence of functional groups. The thermal stability of multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), which is important for understanding their behavior under different temperature conditions . The analytical profiles of regioisomeric bromodimethoxy benzyl piperazines were evaluated using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR), highlighting the challenges in differentiating isomers based on mass spectrometry alone .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation

- Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. The synthesized compound is then used in a Suzuki cross-coupling reaction to produce a new series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid. The resulting compound is then used in a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids .

- Results or Outcomes : The synthesized compounds were studied using density functional theory (DFT) calculations to examine their electronic structure and calculate their spectroscopic data .

Application 2: Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities

- Summary of the Application : A series of 1,2,4-triazole-based bis-hydrazones were synthesized and evaluated for their antidiabetic properties .

- Methods of Application or Experimental Procedures : The synthesized compounds were tested for in vitro α-glucosidase and α-amylase inhibitory activities, using acarbose as the reference standard .

- Results or Outcomes : The compounds showed moderate to good inhibitory potentials with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM (α-amylase) and 1.10 ± 0.05 to 30.40 ± 0.70 μM (α-glucosidase) .

Application 3: Synthesis of 3,3-Dichloro-7-(4-Bromobenzoyl)-1,3-Dihydro-2H-Indol-2-One

- Summary of the Application : This compound is used in the synthesis of 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 7-(4-bromobenzoyl) indole with N-chlorosuccinimide .

- Results or Outcomes : The synthesized compound, 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, is obtained .

Application 4: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation

- Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. The synthesized compound is then used in a Suzuki cross-coupling reaction to produce a new series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid. The resulting compound is then used in a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids .

- Results or Outcomes : The synthesized compounds were studied using density functional theory (DFT) calculations to examine their electronic structure and calculate their spectroscopic data .

Application 5: Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities

- Summary of the Application : A series of 1,2,4-triazole-based bis-hydrazones were synthesized and evaluated for their antidiabetic properties .

- Methods of Application or Experimental Procedures : The synthesized compounds were tested for in vitro α-glucosidase and α-amylase inhibitory activities, using acarbose as the reference standard .

- Results or Outcomes : The compounds showed moderate to good inhibitory potentials with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM (α-amylase) and 1.10 ± 0.05 to 30.40 ± 0.70 μM (α-glucosidase) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOKTDFRPPBDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403569 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzoyl)-4-methylpiperazine | |

CAS RN |

349395-87-5 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.